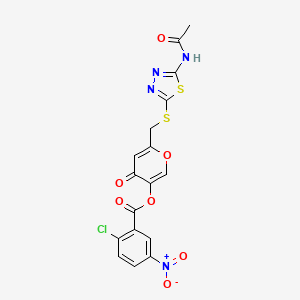

![molecular formula C17H17N3O2S B2368661 (4-(Benzo[d]tiazol-2-il)piperidin-1-il)(5-metilisoxazol-3-il)metanona CAS No. 952867-77-5](/img/structure/B2368661.png)

(4-(Benzo[d]tiazol-2-il)piperidin-1-il)(5-metilisoxazol-3-il)metanona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

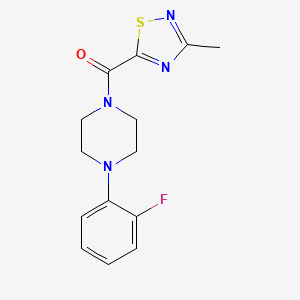

The compound “(4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone” is an organic compound that has potential applications in various fields of research and industry . It is part of a class of compounds known as benzothiazoles, which have been identified as new anti-mycobacterial chemotypes .

Synthesis Analysis

The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Mecanismo De Acción

The mechanism of action of (4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone is not fully understood. However, it has been suggested that this compound may act as a modulator of the sigma-1 receptor, which is involved in various cellular processes, including calcium signaling and protein folding. By modulating this receptor, (4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone may help to protect neurons from damage and promote their survival.

Biochemical and Physiological Effects:

Studies have shown that (4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone has various biochemical and physiological effects. For example, this compound has been shown to increase the expression of neurotrophic factors, which promote the growth and survival of neurons. Additionally, (4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone has been shown to reduce inflammation and oxidative stress in the brain, which may contribute to its neuroprotective effects.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using (4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone in lab experiments is its ability to protect neurons from damage and promote their survival. This makes it a valuable tool for studying the mechanisms underlying neurological disorders and developing new treatments. However, one limitation of this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Direcciones Futuras

There are several future directions for research on (4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone. One area of interest is in further investigating its mechanism of action and identifying the specific cellular pathways that it modulates. Additionally, more studies are needed to determine the optimal dosage and administration of this compound for neuroprotective effects. Finally, (4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone may have potential applications in other areas of research, such as cancer biology and immunology, which should be explored in future studies.

Métodos De Síntesis

(4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone has been synthesized using various methods, including the reaction of 2-aminobenzothiazole and 3-(bromomethyl)-5-methylisoxazole in the presence of a base. Other methods involve the use of different starting materials and reagents, such as 2-bromo-1-(4-methoxyphenyl)ethanone and 2-aminopyridine. These methods have been optimized to yield high purity and yield of the compound.

Aplicaciones Científicas De Investigación

Propiedades Antiinflamatorias

Los compuestos con una estructura similar a la de “(4-(Benzo[d]tiazol-2-il)piperidin-1-il)(5-metilisoxazol-3-il)metanona” se han estudiado por sus propiedades antiinflamatorias . Por ejemplo, los derivados de N-(benzo[d]tiazol-2-il)-2-[fenil(2-(piperidin-1-il)etilamino]benzamidas y N-(benzo[d]tiazol-2-il)-2-[fenil(2-morfolino)etilamino]benzamidas han mostrado resultados prometedores en estudios in vitro e in silico .

Potencial Terapéutico

El imidazol, una porción heterocíclica de cinco miembros que posee tres átomos de carbono, dos de nitrógeno, cuatro de hidrógeno y dos dobles enlaces, es conocido por su amplia gama de propiedades químicas y biológicas . Aunque “this compound” no contiene un anillo de imidazol, sí contiene un anillo heterocíclico de cinco miembros similar, lo que sugiere posibles aplicaciones terapéuticas.

Diodos Orgánicos Emisores de Luz (OLED)

En un estudio, un compuesto con una estructura similar se usó como emisor dopante en OLED . El compuesto mostró una fuerte emisión, bajo voltaje de encendido y mejor rendimiento electroluminiscente .

Propiedades

IUPAC Name |

[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O2S/c1-11-10-14(19-22-11)17(21)20-8-6-12(7-9-20)16-18-13-4-2-3-5-15(13)23-16/h2-5,10,12H,6-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBOBLOAGBGAUBT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)propionamide](/img/structure/B2368580.png)

![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)cyclopentanecarboxamide](/img/structure/B2368583.png)

![N-(6-sulfamoylbenzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2368592.png)

![1-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-3-(naphthalen-1-ylmethyl)urea](/img/structure/B2368596.png)

![(E)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)benzofuran-2-carboxamide](/img/structure/B2368598.png)

![ethyl 6-(2-methoxy-2-oxoethyl)-4-{[3-(trifluoromethyl)phenyl]sulfonyl}-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate](/img/structure/B2368600.png)